molecular formula C8H6BrF2NO3 B1448623 2-Bromo-3-difluoromethoxy-6-nitrotoluene CAS No. 1807185-90-5

2-Bromo-3-difluoromethoxy-6-nitrotoluene

Cat. No.: B1448623
CAS No.: 1807185-90-5
M. Wt: 282.04 g/mol
InChI Key: UKWHYKNTZPJCNY-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-6-nitrotoluene is a chemical compound belonging to the family of nitroaromatic compounds. It is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to a toluene ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-6-nitrotoluene typically involves the bromination of 3-difluoromethoxy-6-nitrotoluene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-nitrotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 2-amino-3-difluoromethoxy-6-nitrotoluene.

    Oxidation: Formation of 2-bromo-3-difluoromethoxy-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-6-nitrotoluene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, difluoromethoxy, and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrotoluene
  • 2-Bromo-6-difluoromethoxy-3-nitrotoluene
  • 4-Bromo-3-difluoromethoxy-2-nitrotoluene

Uniqueness

2-Bromo-3-difluoromethoxy-6-nitrotoluene is unique due to the specific positioning of the bromine, difluoromethoxy, and nitro groups on the toluene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-5(12(13)14)2-3-6(7(4)9)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHYKNTZPJCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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